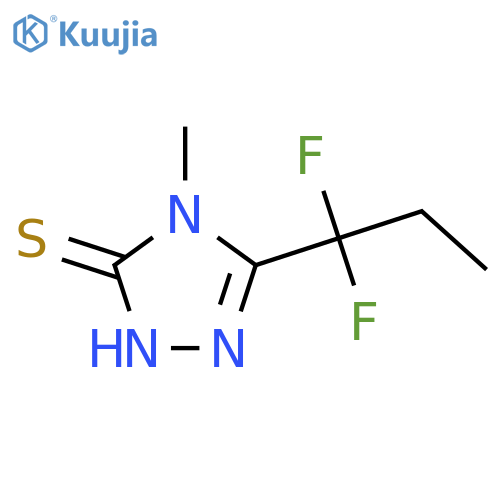Cas no 1236698-55-7 (5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol)

1236698-55-7 structure
商品名:5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol
CAS番号:1236698-55-7
MF:C6H9F2N3S
メガワット:193.217566251755
CID:5296126
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(1,1-difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol
- 5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol
-
- インチ: 1S/C6H9F2N3S/c1-3-6(7,8)4-9-10-5(12)11(4)2/h3H2,1-2H3,(H,10,12)
- InChIKey: IXYKYJLKKBJSPV-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(CC)(F)F)N1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 239
- トポロジー分子極性表面積: 59.7
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782610-1.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-782610-2.5g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-782610-0.1g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-782610-0.25g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-782610-0.05g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-782610-5.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-782610-0.5g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
| Enamine | EN300-782610-10.0g |
5-(1,1-difluoropropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1236698-55-7 | 95% | 10.0g |
$3622.0 | 2024-05-22 |
5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1236698-55-7 (5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 503537-97-1(4-bromooct-1-ene)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量